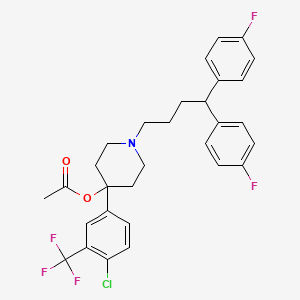
5-Ethynyl-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-methylphenol: is an organic compound with the molecular formula C9H8O . It is a derivative of phenol, characterized by the presence of an ethynyl group (-C≡CH) at the 5-position and a methyl group (-CH3) at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylphenol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of phenol synthesis and functionalization can be applied. Industrial-scale production would likely involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form ethyl or vinyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl or vinyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-2-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It serves as a precursor for the synthesis of various functionalized phenols and aromatic compounds .
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving phenolic compounds. Its structural similarity to natural phenols makes it a valuable tool in biochemical research .
Medicine: Research into the potential medicinal applications of this compound includes its use as an antioxidant and anti-inflammatory agent. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
2-Ethynylphenol: Lacks the methyl group at the 2-position, resulting in different reactivity and properties.
4-Ethynyl-2-methylphenol: The ethynyl group is positioned differently, affecting its chemical behavior.
5-Ethynyl-1-methylphenol: Similar structure but with the methyl group at the 1-position
Uniqueness: 5-Ethynyl-2-methylphenol is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
99595-47-8 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-ethynyl-2-methylphenol |
InChI |
InChI=1S/C9H8O/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6,10H,2H3 |
InChI Key |
AASVRASIMAZCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
